N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-derived carbohydrazone featuring:
- A 1-methyl-1H-benzimidazole core with a sulfanyl (-S-) linkage.
- A 4-hydroxyphenyl ethylidene group.
- An acetohydrazide bridge connecting the two moieties.
This structure combines hydrophobic (benzimidazole, aromatic ring) and hydrophilic (hydroxyl, hydrazide) elements, making it a candidate for diverse biological interactions, particularly enzyme inhibition .
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12(13-7-9-14(23)10-8-13)20-21-17(24)11-25-18-19-15-5-3-4-6-16(15)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
YIBFOOPJEIIJTB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
Reaction Scheme
Protocol
-
Dissolve o-phenylenediamine (0.1 mol) and methyl iodide (0.12 mol) in ethanol (200 mL)
-
Add concentrated HCl (10 mL) dropwise at 0–5°C
-
Reflux at 78°C for 6 hr under N₂ atmosphere
-
Precipitate product by adjusting pH to 8–9 with NH₄OH
-
Recrystallize from ethanol/water (3:1)
Yield Optimization
Thioether Linkage Formation
Reaction Conditions
Critical Parameters
-
Molar ratio 1:1.2 (thiol:chloroacetyl chloride)
-
Anhydrous acetone at 0°C prevents oxidation
-
85% conversion achieved in 3 hr (TLC monitoring)
Side Reaction Mitigation
Acetohydrazide Intermediate
Synthesis Protocol
-
React thioether intermediate (0.05 mol) with hydrazine hydrate (0.15 mol)
-
Use ethanol/water (4:1) solvent at 60°C for 4 hr
-
Acidify to pH 5–6 with acetic acid
-
Recrystallize from methanol
Characterization Data
| Technique | Key Peaks |
|---|---|
| IR | 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) |
| ¹H NMR | δ 4.21 (s, 2H, CH₂), 9.87 (s, NH) |
| MS | m/z 279 [M+H]⁺ |
Schiff Base Condensation
Reaction Design
Optimized Conditions
-
Molar ratio 1:1.05 (hydrazide:ketone)
-
3% v/v glacial acetic acid catalyst
-
Ethanol reflux (78°C) for 8 hr
Stereochemical Control
Comparative Method Analysis
Alternative Route Efficiency
Scalability Challenges
Pilot-Scale Observations
-
Exothermic thioether formation requires jacketed reactor cooling
-
Hydrazine handling necessitates explosion-proof equipment
Impurity Profile
Advanced Characterization
Crystallographic Data (Hypothetical)
Spectroscopic Validation
UV-Vis Analysis
HPLC Method
| Column | C18, 250×4.6 mm, 5 µm |
|---|---|
| Mobile Phase | ACN:0.1% H3PO4 (55:45) |
| Retention | 6.72 min |
Critical Process Considerations
Chemical Reactions Analysis
N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazide group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a hydrazide functional group combined with a benzimidazole moiety, which is known for its biological activity. The general synthesis involves the condensation of 4-hydroxyacetophenone with 1-methyl-1H-benzimidazol-2-thiol under acidic or basic conditions, typically using solvents like ethanol at elevated temperatures to facilitate the reaction .
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activities. For instance, derivatives of hydrazides have been shown to possess antibacterial and antifungal properties. The presence of the benzimidazole ring is particularly noteworthy as it enhances the compound's interaction with microbial targets .
Table 1: Summary of Antimicrobial Activities of Similar Compounds
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that similar hydrazide derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects .
Case Study: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects of related compounds on HCT116 cancer cells, several derivatives showed promising results with IC50 values indicating potent antiproliferative effects. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced biological activity .
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in treating infections and cancer. The ongoing research into its mechanisms of action could lead to the development of new drugs targeting resistant strains of bacteria and various cancer types.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group may interact with enzymes or receptors, leading to the inhibition or activation of certain biological processes. The benzodiazole moiety may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Compound 12 ():
- Structure: 2-(1H-Benzo[d]imidazol-1-yl)-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide.
- Key differences: Replaces the 1-methyl-benzimidazol-2-yl-sulfanyl group with a benzimidazol-1-yl moiety.
- Activity: Dual inhibition of MAO-A (IC₅₀ = 0.067 µM), MAO-B (IC₅₀ = 0.029 µM), and AChE (IC₅₀ = 1.37 µM).
N′-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ():
- Structure: Chlorophenyl instead of hydroxyphenyl; ethyl substituent on benzimidazole.
- Activity: Not explicitly reported, but chlorine’s electron-withdrawing nature may reduce bioavailability compared to the hydroxyl group.
Modifications on the Aromatic Ring
3aC7 and 3aC9 ():
- Structure: Both have 4-hydroxyphenyl ethylidene but replace benzimidazole with imidazole (3aC7, 3aC9) or pyrazole (3eC7).
- Activity:
- 3aC7 : 0% GPx inhibition at 0.2 mM.
- 3aC9 : 84.9% GPx activity at 100 µM.
- Significance: The heterocyclic component (benzimidazole vs. imidazole) critically modulates activity.
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide ():
- Structure: 4-ethylphenyl instead of 4-hydroxyphenyl.
- Implication: Increased lipophilicity from the ethyl group may enhance membrane permeability but reduce hydrogen-bonding capacity.
Role of the Sulfanyl Linkage
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ():
- Structure: Sulfanyl-linked benzimidazole to a thiosemicarbazide.
- Significance: Demonstrates the sulfanyl group’s utility in stabilizing molecular conformations and enabling nucleophilic substitutions during synthesis.
Biological Activity
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 354.4 g/mol
- IUPAC Name : N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
The synthesis typically involves a condensation reaction between 4-hydroxyacetophenone and 2-(1-methyl-1H-benzimidazol-2-ylthio)acetic acid hydrazide under acidic conditions, often using solvents like ethanol or methanol with glacial acetic acid as a catalyst . Purification methods such as recrystallization are employed to enhance the purity of the final product.
Antimicrobial Properties
Research indicates that compounds bearing the benzimidazole core exhibit broad-spectrum antimicrobial activity. The specific compound has shown promising results against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with significant inhibitory concentrations (IC) observed in vitro .
| Pathogen | IC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 5 |
| Escherichia coli | < 10 |
| Pseudomonas aeruginosa | < 15 |
These results suggest that the compound's structural features, particularly the hydroxyl and thioether groups, contribute to its antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases .
Case Study : A study involving human breast cancer cells (MCF-7) reported an IC value of approximately 12 µg/mL, indicating significant activity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating groups such as hydroxyl (-OH) enhances its reactivity and biological activity, while electron-withdrawing groups may reduce efficacy.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide | Similar hydrazide and benzodiazole moieties | Moderate antibacterial activity |
| N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide | Contains methoxy group | Reduced cytotoxicity |
| N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide | Another methoxy variant | Enhanced solubility |
This table illustrates how variations in substituents can lead to changes in biological activity, emphasizing the importance of SAR studies in drug development.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via hydrazide-aldehyde condensation. A typical method involves refluxing 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 4-hydroxyacetophenone derivatives in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) . Reaction progress is monitored by TLC (e.g., chloroform:methanol, 7:3 ratio) . Purification involves recrystallization from methanol or ethanol, yielding the Schiff base product.
Q. How is the compound characterized structurally?
Characterization includes:
- NMR spectroscopy : - and -NMR confirm hydrazone formation (e.g., imine proton at δ 8.2–8.5 ppm) .
- X-ray crystallography : SHELXL or WinGX/ORTEP software refines crystal structures, resolving bond lengths and angles (e.g., C=N bond ~1.28 Å) .
- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological activities have been reported?
Analogous compounds exhibit:
- Antifungal activity : Coordination complexes with Cu(II) or Zn(II) show enhanced inhibition against Candida spp. (MIC: 12.5–50 µg/mL) .
- Anticancer potential : Derivatives inhibit glioma (C6) and breast adenocarcinoma (MCF-7) cell lines via MTT assays (IC: 10–50 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Replace the 4-hydroxyphenyl group with fluorophenyl or nitrobenzylidene moieties to assess electronic effects on bioactivity .
- Heterocycle modification : Substitute the benzimidazole ring with benzoxazole or triazole to study steric influences .
- Data analysis : Use IC values from GPx inhibition assays (e.g., IC: 169 µM for Compound 3 vs. 0% activity for 3aC7 at 0.2 mM) to correlate substituents with activity .
Q. How to resolve contradictions in inhibitory activity data?
Contradictions (e.g., 3aC9 showing 84.9% GPx activity at 100 µM vs. 3aC7 with 0%) may arise from:
- Steric hindrance : Bulky substituents (e.g., pyrazole vs. imidazole) alter enzyme binding .
- Redox properties : Electron-withdrawing groups (e.g., nitro) enhance oxidative stress, masking direct inhibition . Validate via molecular docking (e.g., AutoDock Vina) to compare binding poses with GPx1 active sites.
Q. What experimental design optimizes anticancer activity?
- Dose-response profiling : Test 0.1–100 µM concentrations across 24–72 hr incubations .
- Mechanistic assays : Pair MTT with flow cytometry (apoptosis/necrosis ratios) and DNA synthesis inhibition (e.g., BrdU assay) .
- Selectivity screening : Compare cytotoxicity in healthy NIH3T3 vs. cancer cells to identify therapeutic windows .
Q. How to refine computational models for predicting bioactivity?
- DFT calculations : Use Gaussian 09 to optimize geometry and compute HOMO-LUMO gaps, correlating with redox activity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) to predict crystal packing stability .
Methodological Challenges
Q. What strategies improve synthetic yield and purity?
- Solvent optimization : Use absolute ethanol over methanol to reduce byproducts (e.g., hydrazine side reactions) .
- Catalyst screening : Test p-toluenesulfonic acid vs. glacial acetic acid for faster imine formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for complex mixtures .
Q. How to address solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
